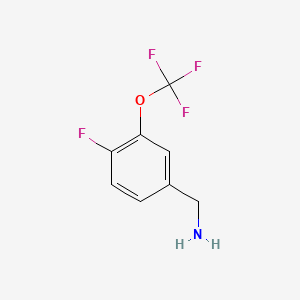

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine” is an organic chemical compound with the molecular formula C8H7F4NO . It has received much attention in the field of research.

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine”. For instance, one study synthesized 10 new trifluoromethoxy-containing proguanil derivatives with various carbon chain lengths .Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine” can be analyzed using various spectroscopic methods. For example, similar compounds have been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine” can be inferred from its molecular structure. It has a molecular weight of 209.14 g/mol . More detailed properties might be available in specialized databases .Scientific Research Applications

Chiral Discrimination and Molecular Interactions : The separation of enantiomers of compounds related to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research highlights the role of hydrogen bonds and other interactions in chiral discrimination, relevant in pharmaceuticals and chemical analysis (Bereznitski et al., 2002).

Catalytic Applications in Hydrogenation Reactions : Quinazoline-based ruthenium(II) complexes, incorporating a similar structure, demonstrated high efficiency in transfer hydrogenation reactions. This has implications for organic synthesis and catalysis (Karabuğa et al., 2015).

Synthesis and Crystal Structure Analysis : A compound structurally related to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine was synthesized and its crystal structure analyzed. Such studies are crucial in understanding molecular configurations and designing new materials (Xu Liang, 2009).

Larvicidal Activity of Derivatives : Derivatives of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine exhibited significant larvicidal activity against certain larvae. This suggests potential applications in pest control and public health (Gorle et al., 2016).

Palladacycle Synthesis and Catalysis : Unsymmetrical NCN′ pincer palladacycles, involving related structures, were synthesized and demonstrated good catalytic activity and selectivity. This is important for developments in catalysis and chemical synthesis (Roffe et al., 2016).

Radiotracer Synthesis for Dopamine Uptake System : Aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with [18F]fluoride, involving similar molecules, was used to prepare potential radiotracers for the dopamine uptake system. This is significant in the field of neuroimaging and pharmacology (Haka et al., 1989).

Inhibitory Properties for Alzheimer's Treatment : Certain derivatives were synthesized and assayed as inhibitors for acetylcholinesterase and monoamine oxidase, with potential applications in treating Alzheimer's disease (Kumar et al., 2013).

Synthesis of Serotonin 5-HT1A Receptor-Biased Agonists : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were synthesized as serotonin 5-HT1A receptor-biased agonists, indicating potential in developing antidepressant drugs (Sniecikowska et al., 2019).

Future Directions

The future directions for the study of “(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine” could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties .

Mechanism of Action

Mode of Action

It is known that the compound contains a trifluoromethoxy group, which is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (seh) .

Biochemical Pathways

Compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to inhibit seh, an enzyme involved in the metabolism of fatty acid epoxides . Inhibition of sEH can lead to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .

Result of Action

Based on its structural similarity to known seh inhibitors, it may potentially increase the levels of eets, leading to anti-inflammatory and vasodilatory effects .

Action Environment

The action, efficacy, and stability of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine can be influenced by various environmental factors These can include the pH and temperature of the environment, the presence of other substances, and the specific characteristics of the biological system in which the compound is acting

properties

IUPAC Name |

[4-fluoro-3-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEZTMITGPWONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590656 |

Source

|

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-20-8 |

Source

|

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)